Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate
Description
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate (CAS 303147-67-3) is a pyrimidine-based compound with the molecular formula C₂₁H₂₀N₂O₂S₂ and a molar mass of 396.53 g/mol . Structurally, it features a pyrimidine ring substituted at the 2-position with a phenyl group and at the 6-position with a (phenylsulfanyl)methyl moiety. The 4-position of the pyrimidine is linked to an ethyl acetate group via a sulfanyl bridge. Predicted physicochemical properties include a density of 1.29 g/cm³, a boiling point of 487.9°C, and a pKa of -0.30, suggesting moderate lipophilicity and acidic character . This compound is of interest in medicinal and materials chemistry due to its sulfur-rich structure, which may confer unique reactivity or biological activity.
Properties
IUPAC Name |
ethyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-2-25-20(24)15-27-19-13-17(14-26-18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILCMVKOWWCSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate typically involves multiple steps, starting with the formation of the pyrimidinyl core. This can be achieved through a condensation reaction between a phenyl-substituted pyrimidine and a phenylsulfanyl methyl group. The resulting intermediate is then reacted with ethyl chloroacetate to introduce the ethyl acetate moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity makes it an important intermediate in organic synthesis, allowing chemists to explore new synthetic pathways and develop novel compounds.
Biology
In biological research, Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate has been studied for its potential biological activities. It may serve as a precursor for developing new drugs or as a tool for probing biological systems.
Notable Biological Activities:
- Potential antidepressant effects observed in rodent models.
- Antimicrobial activity being investigated.
Medicine
The compound's unique structure suggests potential medicinal applications, particularly in the development of new therapeutic agents. Research indicates that related compounds have shown promise in inhibiting norepinephrine and serotonin uptake, which are crucial for mood regulation.
Industrial Applications
In the industrial sector, this compound can be utilized in the production of advanced materials such as polymers and coatings due to its chemical stability and reactivity.
Comparative Analysis of Related Compounds
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Potential antidepressant and antimicrobial activity | Unique sulfanyl substitution |
| Related Pyrimidine Derivatives | Antidepressant effects observed | Varying substituent effects on potency |
Case Studies and Research Findings
Research findings highlight the significance of this compound in various studies:
-
Antidepressant Activity: Studies on related compounds indicate potential antidepressant-like effects through inhibition of neurotransmitter uptake.
"Derivatives similar to this compound were tested for their ability to inhibit norepinephrine and serotonin uptake, crucial for mood regulation."
- Biosynthesis Studies: Investigations into biosynthetic pathways reveal how related compounds are synthesized within plants, contributing to their biological activity.
- Industrial Applications: The compound's stability makes it suitable for use in advanced materials production, enhancing performance properties.
Mechanism of Action
The mechanism by which Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Chlorinated Analogues
Pyridinyl-Substituted Analogues
- Ethyl 2-{[6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-2-(3-Pyridinyl)-4-Pyrimidinyl]Sulfanyl}Acetate (CAS 860609-60-5, ): Molecular Formula: C₂₀H₁₈ClN₃O₂S₂ Molar Mass: 432 g/mol Key Difference: A 3-pyridinyl group replaces the phenyl group at the 2-position of the pyrimidine.
Ethyl 2-{[6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-2-(2-Pyridinyl)-4-Pyrimidinyl]Sulfanyl}Acetate (CAS 860609-60-5, ):
- Molecular Formula : C₂₀H₁₈ClN₃O₂S₂
- Molar Mass : 432 g/mol
- Key Difference : Substitution with a 2-pyridinyl group at the pyrimidine’s 2-position.
- Implications : The 2-pyridinyl isomer may exhibit distinct steric or electronic effects compared to the 3-pyridinyl analogue, influencing reactivity or crystal packing .
Functional Group Variations
Carbamoyl-Containing Analogues
- Ethyl 2-[({[4-Amino-5-Cyano-6-(Methylsulfanyl)Pyridin-2-yl]Carbamoyl}Methyl)Sulfanyl]Acetate Monohydrate (): Molecular Formula: C₁₃H₁₆N₄O₃S₂·H₂O Molar Mass: 358.45 g/mol Key Differences: Replacement of the pyrimidine ring with a pyridine ring and introduction of carbamoyl and cyano groups. Research Findings: Exhibits a "folded" conformation stabilized by intramolecular C–H···O hydrogen bonds. The lattice water molecule participates in N–H···O interactions, influencing crystal packing .
Trifluoromethyl-Substituted Analogues
- Ethyl 2-((2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-5-Fluoropyrimidin-4-yl)Thio)Acetate (CAS 1823182-35-9, ):
- Molecular Formula : C₁₄H₁₀ClF₄N₃O₂S
- Molar Mass : 395.77 g/mol
- Key Differences : Incorporation of trifluoromethyl and fluorine substituents on the pyridine and pyrimidine rings.
- Implications : Fluorine atoms enhance metabolic stability and electronegativity, which could improve pharmacokinetic properties .
Physicochemical and Structural Comparison Table
Key Research Insights
- Steric and Electronic Effects : Pyridinyl substituents () introduce nitrogen heteroatoms, which may enhance solubility and alter electronic distribution compared to phenyl groups.
- Hydrogen Bonding : Carbamoyl-containing analogues () demonstrate how functional groups influence crystal packing and stability, critical for solid-state applications.
Biological Activity
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate is a complex organic compound with potential biological activities that are currently under investigation. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.
Chemical Formula: C21H20N2O2S2
Molecular Weight: 396.53 g/mol
CAS Number: 303147-67-3
The compound features a pyrimidine ring substituted with phenyl and sulfanyl groups, which may contribute to its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidinyl Core: This is achieved through a condensation reaction between a phenyl-substituted pyrimidine and a phenylsulfanyl methyl group.
- Introduction of Ethyl Acetate Moiety: The intermediate is reacted with ethyl chloroacetate.
- Purification: Common methods include recrystallization or chromatography to ensure high purity of the final product .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism remains under investigation, but it may involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding: It could interact with neurotransmitter receptors, affecting neurotransmitter levels and signaling pathways .
Antidepressant Activity
Research indicates that related compounds have shown antidepressant-like effects in rodent models. For instance, derivatives similar to this compound were tested for their ability to inhibit norepinephrine and serotonin uptake, which are crucial for mood regulation .
Case Studies and Research Findings
Comparative Analysis
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Potential antidepressant and antimicrobial activity | Unique sulfanyl substitution |
| Related Pyrimidine Derivatives | Antidepressant effects observed | Varying substituent effects on potency |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Higher yield at 100°C | |
| Solvent | DMF/THF | THF reduces side products | |
| Catalyst (K₂CO₃) | 10–15 mol% | >90% purity |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, with distinct shifts for sulfanyl (δ 3.5–4.0 ppm) and ester (δ 1.2–1.4 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 442.6) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves intramolecular interactions, with R-factors < 0.04 for high-resolution structures .
Q. Table 2: Crystallographic Data
| Parameter | Value (Example) | Reference |
|---|---|---|
| Crystal System | Triclinic (P1) | |
| Unit Cell Dimensions | a = 9.08 Å, b = 9.24 Å | |
| Hydrogen Bonding | N–H···O, C–H···O networks |
Advanced: How do intramolecular interactions and crystal packing affect the compound's stability and reactivity?
The "folded" conformation observed in monohydrate forms (e.g., intramolecular C–H···O bonds) stabilizes the ester-carbamoyl interface, reducing hydrolysis susceptibility . Crystal packing into tilted layers (parallel to c-axis) creates solvent-accessible channels, influencing solubility and solid-state reactivity . Hydrogen-bonded networks (N–H···N/O) enhance thermal stability up to 200°C .
Advanced: What strategies resolve contradictions in spectroscopic data versus crystallographic results for this compound?
Discrepancies between NMR (dynamic solution-state) and crystallography (static solid-state) are addressed via:
- Variable-Temperature NMR : Detects conformational flexibility (e.g., ester group rotation) .
- DFT Calculations : Compare experimental bond lengths (X-ray) with theoretical models to validate tautomeric forms .
- Multi-Parametric Refinement : SHELXL’s restraints for disordered solvent molecules improve model accuracy .
Advanced: What computational methods predict the compound's reactivity in nucleophilic substitution reactions?
- Hammett Constants : Quantify electron-withdrawing effects of substituents (σₚ values for phenylsulfanyl groups predict SN2 reactivity) .
- Molecular Electrostatic Potential (MEP) : Identifies electrophilic sites (e.g., pyrimidinyl C4) prone to nucleophilic attack .
- *DFT (B3LYP/6-31G)**: Models transition states for thiol-disulfide exchange reactions .
Advanced: How does structural modification impact its potential as an enzyme inhibitor?
- Pyrimidine Core : Mimics purine bases, enabling competitive inhibition of kinases (e.g., EGFR) .
- Sulfanyl Groups : Chelate metal ions in enzyme active sites (e.g., zinc-dependent proteases) .
- Ester Bioisosteres : Replacing ethyl with benzyl groups improves membrane permeability (logP ↑ by 1.5) .
Q. Table 3: Structure-Activity Relationships
| Modification | Biological Impact | Reference |
|---|---|---|
| Phenylsulfanyl → Methyl | Reduced IC₅₀ (kinase inhibition) | |
| Ethyl ester → Benzyl | Enhanced cellular uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
